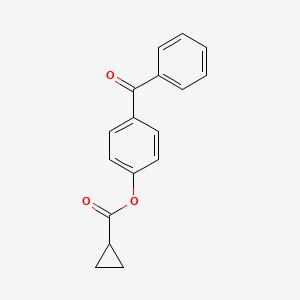

4-Benzoylphenyl cyclopropanecarboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H14O3 |

|---|---|

Molecular Weight |

266.29 g/mol |

IUPAC Name |

(4-benzoylphenyl) cyclopropanecarboxylate |

InChI |

InChI=1S/C17H14O3/c18-16(12-4-2-1-3-5-12)13-8-10-15(11-9-13)20-17(19)14-6-7-14/h1-5,8-11,14H,6-7H2 |

InChI Key |

MDYZFKYRXIIHLW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Benzoylphenyl Cyclopropanecarboxylate

Elucidation of Optimal Synthetic Pathways

The formation of the final ester product is typically achieved through nucleophilic acyl substitution, where the hydroxyl group of 4-benzoylphenol attacks the electrophilic carbonyl carbon of the cyclopropanecarbonyl moiety.

The reaction between 4-benzoylphenol and cyclopropanecarbonyl chloride is often performed in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of base, solvent, and temperature is critical for maximizing yield and purity.

Key Optimization Parameters:

Acid Activator: Conversion of cyclopropanecarboxylic acid to a more reactive species is a common first step. Using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride is effective for preparing cyclopropanecarbonyl chloride. googleapis.comgoogle.comnih.gov

Catalyst/Base: Pyridine or a tertiary amine like triethylamine is frequently used as a base and catalyst. It activates the acyl chloride and scavenges the HCl produced.

Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene are typically used to avoid side reactions with the solvent.

Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, followed by stirring at room temperature to ensure completion.

Table 1: Hypothetical Optimization of Esterification Conditions

| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pyridine | Dichloromethane | 0 to 25 | 4 | 92 |

| 2 | Triethylamine | Dichloromethane | 0 to 25 | 4 | 88 |

| 3 | None | Toluene | 80 | 12 | <10 |

Note: This table is illustrative, based on common organic synthesis principles for this reaction type.

Beyond the use of acid chlorides, other methods can be employed for the esterification:

Direct Esterification with Coupling Agents: 4-Benzoylphenol can be reacted directly with cyclopropanecarboxylic acid using coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents facilitate the removal of water and promote ester formation.

Lewis Acid Catalysis: Direct condensation of carboxylic acids and alcohols can be catalyzed by certain Lewis acids. Salts of hafnium(IV) or zirconium(IV) have been shown to be effective for direct esterification reactions. wikipedia.org

Transesterification: This method involves reacting 4-benzoylphenol with a simple ester of cyclopropanecarboxylic acid, such as methyl cyclopropanecarboxylate (B1236923), in the presence of an acid or base catalyst. This equilibrium-driven process often requires the removal of the alcohol byproduct (e.g., methanol) to proceed to completion.

The parent compound, 4-Benzoylphenyl cyclopropanecarboxylate, is achiral. However, if substituted cyclopropane (B1198618) rings are used, stereoisomers can exist. The synthesis of enantiomerically pure or enriched cyclopropane precursors is a significant area of research.

Michael-Initiated Ring Closure (MIRC): This is a powerful method for constructing cyclopropane rings with high stereoselectivity. rsc.orgthieme-connect.com It involves the reaction of a nucleophile (Michael donor) with an electron-deficient alkene that contains a leaving group, leading to a ring-closing reaction.

Biocatalytic Methods: Engineered enzymes, such as specific variants of myoglobin or P411 carbene transferases, can catalyze the cyclopropanation of alkenes with high enantioselectivity. nih.govthieme-connect.com These methods offer mild reaction conditions and exceptional control over the stereochemical outcome. thieme-connect.com

Metal-Catalyzed Carbene Transfer: Transition metals, particularly copper, rhodium, and iron, can catalyze the transfer of a carbene group from a diazo compound to an alkene to form a cyclopropane ring. Chiral ligands can be used to induce high levels of stereoselectivity.

Synthesis and Functionalization of Precursor Molecules

The key precursor, 4-benzoylphenol (4-hydroxybenzophenone), is most commonly synthesized via the Friedel-Crafts acylation of phenol with benzoyl chloride.

Reaction: Phenol reacts with benzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Regioselectivity: The hydroxyl group of phenol is an ortho-, para-directing group. The para-substituted product (4-benzoylphenol) is generally favored over the ortho-isomer due to reduced steric hindrance. The reaction conditions can be tuned to maximize the yield of the desired para-isomer.

Alternative Catalyst Systems: To avoid the large amounts of catalyst waste associated with traditional AlCl₃, alternative catalysts like zeolites have been explored for related alkylations of phenols. google.com

Cyclopropanecarboxylic acid is a commercially available compound, but several synthetic methods exist for its preparation and the preparation of its substituted derivatives. ketonepharma.com

From γ-Halogenated Nitriles or Esters: A classic and practical method involves the base-induced cyclization of 4-chlorobutyronitrile to form cyanocyclopropane, which is then hydrolyzed to yield cyclopropanecarboxylic acid. google.comwikipedia.orgorgsyn.org Similarly, cyclization of γ-chlorobutyrate esters can yield the corresponding cyclopropanecarboxylate esters. orgsyn.org

Oxidation of Cyclopropyl (B3062369) Ketones: The oxidation of cyclopropyl methyl ketone using reagents like sodium hypobromite is an excellent preparative method for the acid. orgsyn.org

Stereospecific Cyclopropanation: A direct and stereospecific method involves the samarium-promoted cyclopropanation of α,β-unsaturated carboxylic acids. This approach allows for the synthesis of specific stereoisomers of substituted cyclopropanecarboxylic acids from the corresponding (E)- or (Z)-alkenes. organic-chemistry.org

Table 2: Comparison of Synthetic Routes to Cyclopropanecarboxylic Acid

| Method | Starting Material | Key Reagents | Key Features |

|---|---|---|---|

| Halonitrile Cyclization/Hydrolysis | 4-Chlorobutyronitrile | Base (e.g., NaNH₂), then H₃O⁺/Heat | Widely used, multi-step process. google.comwikipedia.orgorgsyn.org |

| Oxidation of Ketone | Cyclopropyl methyl ketone | Sodium hypobromite (NaBrO) | Good for laboratory preparation. orgsyn.org |

| Sm-Promoted Cyclopropanation | (E)- or (Z)-α,β-Unsaturated Carboxylic Acid | Samarium (Sm), Iodoform (CHI₃) | Direct, stereospecific, and avoids protection steps. organic-chemistry.org |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable production methods. These principles focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. Key areas of focus include the adoption of solvent-free reaction conditions and the use of catalytic processes to enhance atom economy.

Solvent-Free Reaction Methodologies

Traditional esterification reactions often rely on volatile organic solvents, which contribute to environmental pollution and pose safety risks. Solvent-free synthesis offers a compelling alternative by eliminating the need for these hazardous materials, leading to a significant reduction in waste and a simplified purification process.

One promising solvent-free approach for the synthesis of this compound involves the direct reaction of 4-hydroxybenzophenone with cyclopropanecarbonyl chloride or cyclopropanecarboxylic anhydride under controlled temperature conditions. This method, often facilitated by grinding or heating, promotes direct interaction between the reactants in the absence of a solvent medium.

Research into the solvent-free synthesis of phenolic esters has demonstrated the feasibility of this approach. For instance, the acylation of phenols with acid anhydrides has been successfully carried out under solvent-free conditions by simply heating the reactants together. This methodology can be extrapolated to the synthesis of this compound. The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature for maximizing the yield of the desired ester.

Table 1: Comparison of Solvent-Based vs. Solvent-Free Synthesis of a Model Phenolic Ester

| Parameter | Conventional Solvent-Based Method | Solvent-Free Method |

| Solvent | Dichloromethane, Pyridine | None |

| Reaction Temperature | Room Temperature to Reflux | 80-150°C |

| Reaction Time | Several hours | 60-120 minutes |

| Work-up Procedure | Aqueous extraction, drying, solvent evaporation | Direct isolation or simple washing |

| Waste Generation | Significant solvent and aqueous waste | Minimal |

Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., ball milling), represents another advanced solvent-free technique. This method can facilitate reactions between solid reactants by increasing their surface area and promoting intimate contact, often leading to higher yields and shorter reaction times compared to traditional heating. The application of mechanochemistry to the synthesis of this compound from solid 4-hydroxybenzophenone and a suitable cyclopropanoylating agent is a viable green alternative.

Catalytic Enhancements for Improved Atom Economy

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The ideal reaction has a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no byproducts. The synthesis of this compound via the acylation of 4-hydroxybenzophenone with cyclopropanecarbonyl chloride inherently produces hydrogen chloride (HCl) as a byproduct, which lowers the atom economy.

For the esterification of phenols, various catalysts have been investigated. Lewis acids and solid acid catalysts are particularly relevant. For instance, metal-supported montmorillonite clays (e.g., Zn-K10) have been shown to be effective catalysts for the acylation of phenols under solvent-free conditions. These heterogeneous catalysts can be easily separated from the reaction mixture and potentially reused, further enhancing the green credentials of the process.

Another catalytic approach involves the use of organocatalysts. For example, 4-(Dimethylamino)pyridine (DMAP) is a well-known catalyst for acylation reactions, although its toxicity is a concern. Greener alternatives to DMAP are an active area of research.

The use of biocatalysts, such as lipases, offers a highly selective and environmentally friendly route to ester synthesis. Lipases can catalyze the esterification of phenols with carboxylic acids or their esters (via transesterification) under mild conditions, often in non-conventional media or even solvent-free systems. While the direct enzymatic synthesis of this compound may require specific enzyme screening and optimization, it represents a promising avenue for a truly green synthesis.

Table 2: Potential Catalytic Systems for the Synthesis of this compound

| Catalyst Type | Example | Advantages | Potential Challenges |

| Solid Acid | Montmorillonite K-10 | Heterogeneous, reusable, mild conditions | May require higher temperatures |

| Lewis Acid | Titanocene dichloride | Can promote reaction under mild conditions | Metal contamination, moisture sensitivity |

| Organocatalyst | DMAP (and greener alternatives) | High catalytic activity | Toxicity, separation from product |

| Biocatalyst | Lipase (e.g., Novozym 435) | High selectivity, mild conditions, biodegradable | Enzyme stability, substrate specificity |

By focusing on solvent-free methodologies and catalytic enhancements, the synthesis of this compound can be aligned with the principles of green chemistry, leading to more sustainable and efficient manufacturing processes.

Mechanistic Investigations of Chemical Reactivity of 4 Benzoylphenyl Cyclopropanecarboxylate

Photochemical Reactivity Studies

The photochemical behavior of 4-Benzoylphenyl cyclopropanecarboxylate (B1236923) is anticipated to be dominated by the benzoylphenyl (or benzophenone) chromophore, a well-studied group in photochemistry.

Photoexcitation and Energy Dissipation Processes

Upon absorption of ultraviolet (UV) light, the benzophenone (B1666685) moiety in 4-Benzoylphenyl cyclopropanecarboxylate is expected to undergo electronic excitation. The process begins with the absorption of a photon, promoting an electron from a lower energy molecular orbital to a higher energy one. For benzophenone and its derivatives, two main absorption bands are relevant: a weaker n → π* transition and a stronger π → π* transition. masterorganicchemistry.com

The excited singlet state (S₁) formed initially is typically short-lived and can undergo several deactivation pathways. One of the most efficient processes for benzophenone is intersystem crossing (ISC) to the triplet state (T₁). This transition is highly efficient in benzophenone, with quantum yields for triplet formation approaching unity. bgsu.edu The triplet state is longer-lived than the singlet state, allowing it to participate in subsequent chemical reactions. bgsu.edu

Energy dissipation from the excited states can occur through non-radiative decay (internal conversion and intersystem crossing) and radiative decay (fluorescence from the singlet state and phosphorescence from the triplet state). Benzophenone itself exhibits weak fluorescence but notable phosphorescence at low temperatures. nih.govhitachi-hightech.comresearchgate.netdntb.gov.ua The phosphorescence characteristics, such as emission spectra and lifetimes, are sensitive to the molecular environment. nih.govresearchgate.net Computational studies on benzophenone derivatives help in understanding the structural and electronic factors that influence these photophysical properties. nih.govacs.orgacs.org

Table 1: Representative Photophysical Data for Benzophenone

| Property | Value | Conditions |

| Absorption Maximum (n → π) | ~340-350 nm | In non-polar solvents |

| Absorption Maximum (π → π) | ~250 nm | In non-polar solvents |

| Intersystem Crossing (S₁ → T₁) Quantum Yield | ~1 | In solution |

| Triplet Energy (ET) | ~69 kcal/mol | In solution |

| Phosphorescence Maximum | ~410-450 nm | Low temperature |

Note: This data is for the parent benzophenone molecule and serves as an estimate for the behavior of the 4-benzoylphenyl moiety.

Mechanism of Photochemical Cleavage and Radical Generation

The triplet excited state of the benzophenone moiety is a potent hydrogen abstractor. It can abstract a hydrogen atom from a suitable donor molecule (or intramolecularly) to form a ketyl radical. medicaljournals.se In the context of this compound, the primary photochemical cleavage is not expected to be the direct fragmentation of the ester bond upon photoexcitation. Instead, the excited benzophenone group is more likely to initiate radical reactions through intermolecular hydrogen abstraction if a suitable hydrogen donor is present in the reaction medium.

The general mechanism for radical generation by benzophenone is as follows:

Photoexcitation: (C₆H₅)₂C=O + hν → (C₆H₅)₂C=O* (S₁ or T₁)

Hydrogen Abstraction: (C₆H₅)₂C=O* (T₁) + R-H → (C₆H₅)₂Ċ-OH (ketyl radical) + R•

The efficiency of this process depends on the nature of the hydrogen donor (R-H).

While direct photochemical cleavage of the ester linkage is less common for this type of chromophore, the possibility of energy transfer from the excited benzophenone moiety to the cyclopropanecarboxylate group could potentially induce its decomposition, although this is speculative without direct experimental evidence. More likely, any degradation of the ester would occur as a secondary process following the initial radical generation. The generation of radicals from various precursors using photochemical methods is a broad area of research. nih.govbeilstein-journals.orgscispace.comresearchgate.neticiq.org

Quenching Kinetics and Efficiency Determinations

The excited triplet state of benzophenone can be deactivated by various quenching agents. Quenching can occur through energy transfer or chemical reaction. The efficiency of quenching is determined by the rate constant of the quenching process and the concentration of the quencher.

For instance, naphthalene is a well-known triplet quencher for benzophenone. acs.org The quenching process involves the transfer of energy from the benzophenone triplet to naphthalene, resulting in ground-state benzophenone and triplet-state naphthalene. The kinetics of such quenching reactions can be studied using techniques like laser flash photolysis.

The quenching of the benzophenone triplet state can compete with the hydrogen abstraction reaction, thereby reducing the quantum yield of radical formation. The Stern-Volmer equation can be used to analyze the kinetics of quenching and determine the quenching rate constants.

Thermal Reactivity and Decomposition Pathways

The thermal stability of this compound is determined by the strengths of its covalent bonds and the potential for thermally induced rearrangements or fragmentations.

Thermolysis Mechanism Elucidation

The thermolysis of this compound can be expected to involve two main pathways: decomposition of the ester group and rearrangement or cleavage of the cyclopropane (B1198618) ring.

Esters, in general, can undergo thermal decomposition through a concerted cis-elimination mechanism to form an alkene and a carboxylic acid, provided a β-hydrogen is available. researchgate.net However, in the case of this compound, this pathway is not straightforward.

A more likely thermal reaction for the cyclopropanecarboxylate moiety is ring-opening, as cyclopropane rings are known to undergo thermal isomerization. For instance, studies on aryl-substituted cyclopropanes have shown that they can undergo thermal rearrangement. acs.org The presence of the carbonyl group can influence the reaction pathway.

The thermal decomposition of various esters has been studied, and the mechanisms are often complex, involving radical pathways at higher temperatures. mdpi.commcmaster.caresearchgate.netnih.govresearchgate.net Theoretical studies can provide insights into the decomposition mechanisms and the stability of the involved intermediates and transition states. nih.gov

Stability Assessment under Various Environmental Conditions

The stability of this compound under different environmental conditions will be influenced by factors such as temperature, pH, and exposure to light.

Based on studies of related compounds, the cyclopropanecarboxylate ester group is expected to confer enhanced hydrolytic stability compared to other simple esters. nih.gov This increased stability is attributed to electronic effects of the cyclopropyl (B3062369) group.

Table 2: Expected Stability Characteristics of this compound

| Condition | Expected Stability | Rationale |

| Aqueous (dark, neutral pH) | High | Enhanced hydrolytic stability of cyclopropanecarboxylate esters. nih.gov |

| Aqueous (sunlight) | Low | Photodegradation initiated by the benzophenone moiety. nih.gov |

| Elevated Temperature | Moderate to Low | Potential for thermal rearrangement of the cyclopropane ring and decomposition of the ester. acs.org |

Reaction Kinetics and Thermodynamics

Determination of Reaction Rate Constants

There is currently no available experimental data in the scientific literature detailing the determination of reaction rate constants for chemical reactions involving this compound.

Calculation of Activation Energies and Enthalpies

Specific calculations of activation energies and enthalpies for reactions of this compound are not found in publicly accessible research.

Structure Reactivity Relationship Studies of 4 Benzoylphenyl Cyclopropanecarboxylate Derivatives and Analogues

Design and Synthesis of Structurally Modified Analogues

Modifications on the Benzoyl Moiety

The benzoyl moiety, being the primary chromophore in the molecule, plays a crucial role in its photochemical behavior. Modifications to this part of the structure are often achieved through Friedel-Crafts acylation reactions, where substituted benzoyl chlorides are reacted with a suitable phenyl ester. vedantu.comorgsyn.org This allows for the introduction of a wide range of substituents on the benzoyl ring.

For instance, the synthesis of analogues with electron-donating or electron-withdrawing groups on the benzoyl ring can be accomplished by starting with appropriately substituted benzoyl chlorides. A general synthetic route involves the reaction of a substituted benzoyl chloride with a phenol, followed by esterification with cyclopropanecarbonyl chloride.

Table 1: Examples of Synthesized 4-Benzoylphenyl Cyclopropanecarboxylate (B1236923) Analogues with Modified Benzoyl Moieties

| Analogue | Substituent (R) on Benzoyl Ring | Synthetic Precursor |

| 1a | 4-Methoxy | 4-Methoxybenzoyl chloride |

| 1b | 4-Nitro | 4-Nitrobenzoyl chloride |

| 1c | 4-Chloro | 4-Chlorobenzoyl chloride |

| 1d | 4-Methyl | 4-Methylbenzoyl chloride |

Substituent Effects on the Cyclopropane (B1198618) Ring

The cyclopropane ring, a strained three-membered carbocycle, is known to exhibit unique electronic and steric properties that can influence the reactivity of adjacent functional groups. The introduction of substituents on the cyclopropane ring can significantly alter these properties. The synthesis of such analogues often starts from substituted cyclopropanecarboxylic acids. thieme-connect.comnih.govorganicchemistrytutor.comyoutube.comgoogle.com

The synthesis of these derivatives generally involves the esterification of a substituted cyclopropanecarboxylic acid with 4-hydroxybenzophenone. The substituted cyclopropanecarboxylic acids themselves can be prepared through various methods, including the cyclopropanation of alkenes with carbenes or carbenoids.

Table 2: Examples of 4-Benzoylphenyl Cyclopropanecarboxylate Analogues with Substituted Cyclopropane Rings

| Analogue | Substituent(s) on Cyclopropane Ring | Synthetic Precursor |

| 2a | 2,2-Dimethyl | 2,2-Dimethylcyclopropanecarboxylic acid |

| 2b | 2-Phenyl | 2-Phenylcyclopropanecarboxylic acid |

| 2c | 1-Methyl | 1-Methylcyclopropanecarboxylic acid |

Variations in the Ester Linkage

The ester linkage, connecting the benzoylphenyl and cyclopropanecarboxylate moieties, can also be a target for structural modification. Variations in this linkage, such as replacing the oxygen atom with a sulfur atom (thioester) or a nitrogen atom (amide), can provide insights into the role of the linkage in electronic communication between the two main parts of the molecule and its influence on reactivity.

The synthesis of a thioester analogue would involve the reaction of 4-mercaptobenzophenone with cyclopropanecarbonyl chloride. An amide analogue could be prepared by reacting 4-aminobenzophenone (B72274) with cyclopropanecarbonyl chloride. nih.gov

Table 3: Examples of this compound Analogues with Modified Ester Linkages

| Analogue | Linkage | Synthetic Approach |

| 3a | Thioester (-S-CO-) | Reaction of 4-mercaptobenzophenone with cyclopropanecarbonyl chloride |

| 3b | Amide (-NH-CO-) | Reaction of 4-aminobenzophenone with cyclopropanecarbonyl chloride |

Impact of Structural Variations on Photochemical and Thermal Reactivity

The structural modifications detailed above have a profound impact on the photochemical and thermal reactivity of this compound analogues.

The photochemical reactivity of these compounds is largely dictated by the benzophenone (B1666685) chromophore. Upon absorption of UV light, benzophenone is excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. hilarispublisher.comgordon.eduijpda.orgacs.orgoregonstate.edu This triplet state is a powerful hydrogen abstractor. In the presence of a hydrogen donor, such as an alcohol solvent, photoreduction of the benzophenone carbonyl group can occur, leading to the formation of a benzopinacol-type product. hilarispublisher.comgordon.eduijpda.org The efficiency of this photoreduction can be influenced by substituents on the benzoyl ring. Electron-withdrawing groups are generally found to enhance the rate of photoreduction, while electron-donating groups can decrease it.

The cyclopropane ring can also participate in photochemical reactions. Its strained nature makes it susceptible to ring-opening reactions upon electronic excitation, a phenomenon observed in other cyclopropane-containing systems. researchgate.net The presence of substituents on the cyclopropane ring can influence the regioselectivity and stereoselectivity of these ring-opening processes.

Thermally, the ester linkage is the most labile part of the molecule. At elevated temperatures, esters can undergo decomposition through various pathways, including pyrolysis. nih.govmdpi.comdtic.mil The stability of the ester is influenced by the nature of both the carboxylic acid and the alcohol fragments. For instance, the introduction of bulky substituents near the ester linkage can sterically hinder decomposition pathways, thereby increasing the thermal stability of the compound. Studies on the thermal degradation of related esters have shown that decomposition can proceed via mechanisms involving radical intermediates or concerted pathways. nih.govnih.gov

Quantitative Structure-Reactivity Relationship (QSAR) Analysis

Quantitative Structure-Reactivity Relationship (QSAR) analysis is a computational and statistical approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. iosrjournals.orgljmu.ac.ukumich.edunih.govmdpi.com For the this compound analogues, QSAR models can be developed to predict their photochemical and thermal reactivity based on various molecular descriptors.

These descriptors can be categorized as electronic (e.g., Hammett constants, calculated atomic charges), steric (e.g., Taft steric parameters, molecular volume), and hydrophobic (e.g., partition coefficient). For instance, a QSAR model for the photochemical reduction of benzoyl moiety-substituted analogues might correlate the reaction rate with the Hammett substituent constant (σ) of the substituent on the benzoyl ring. A positive correlation would indicate that electron-withdrawing groups accelerate the reaction, while a negative correlation would suggest the opposite.

Similarly, QSAR models can be developed to predict the thermal stability of these compounds. Descriptors related to bond strengths within the ester linkage and steric parameters around it would likely be important variables in such models. The development of robust QSAR models requires a sufficiently large and structurally diverse dataset of compounds with experimentally determined reactivity data. These models can then be used to predict the reactivity of new, unsynthesized analogues, thereby guiding the design of compounds with desired photochemical or thermal properties. While specific QSAR studies on this compound are not extensively reported, principles from QSAR analyses of aromatic ketones and esters can be applied to understand the structure-reactivity trends in this class of compounds. iosrjournals.orgumich.edu

Computational and Theoretical Chemistry Studies of 4 Benzoylphenyl Cyclopropanecarboxylate

Electronic Structure and Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide critical information about the molecule's ability to donate or accept electrons.

For 4-Benzoylphenyl cyclopropanecarboxylate (B1236923), the HOMO is expected to be localized primarily on the benzoylphenyl moiety, specifically on the phenyl ring bearing the ester group due to the electron-donating nature of the ether oxygen. The LUMO, on the other hand, is anticipated to be centered on the benzophenone (B1666685) carbonyl group and the associated phenyl rings, which act as an electron-accepting system. This separation of the frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation.

The energy gap between the HOMO and LUMO is a crucial parameter that correlates with the chemical reactivity and the wavelength of the lowest energy electronic transition. A smaller HOMO-LUMO gap generally implies higher reactivity. Computational studies on similar aromatic ketones and esters can provide an estimate for these values.

Table 1: Calculated Frontier Molecular Orbital Energies for a Model Benzophenone Ester System

| Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.75 |

| HOMO-LUMO Gap | 5.10 |

Note: Data is representative and based on typical DFT calculations for similar aromatic keto-esters.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules. For 4-Benzoylphenyl cyclopropanecarboxylate, TD-DFT calculations can predict the energies of electronic transitions, which correspond to the absorption of light.

The primary electronic transitions in the benzophenone moiety are the n → π* and π → π* transitions. The n → π* transition involves the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. The π → π* transitions involve the excitation of electrons from bonding π orbitals to anti-bonding π* orbitals of the aromatic rings.

The presence of the cyclopropanecarboxylate group can influence these transitions. The cyclopropyl (B3062369) group is known to exhibit some properties of a double bond, including the ability to participate in hyperconjugation. This can lead to a slight modulation of the electronic transitions compared to a simple benzoylphenyl ester.

Table 2: Calculated Electronic Transitions for a Model Benzophenone System

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength |

| S₀ → S₁ (n → π) | 3.20 | 387 | 0.002 |

| S₀ → S₂ (π → π) | 4.15 | 299 | 0.150 |

| S₀ → S₃ (π → π*) | 4.50 | 275 | 0.350 |

Note: Data is representative and based on typical TD-DFT calculations for benzophenone derivatives.

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides invaluable tools for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the determination of reaction pathways.

For this compound, a key reaction of interest is the hydrolysis of the ester bond. Computational methods can be used to model this reaction, typically involving the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the carbonyl carbon of the ester.

By performing a transition state search, the geometry of the high-energy transition state can be determined. This is a critical point on the reaction pathway that separates the reactants from the products. The energy of this transition state determines the activation energy of the reaction, which is a key factor in the reaction rate. An energy landscape map can be constructed to visualize the entire reaction pathway, including any intermediates that may be formed.

Reaction coordinate analysis involves tracking the changes in specific geometric parameters (bond lengths, angles, dihedrals) as the reaction progresses from reactants to products. For the hydrolysis of this compound, the reaction coordinate would typically be defined by the distance between the nucleophilic oxygen and the ester carbonyl carbon.

By plotting the energy of the system against the reaction coordinate, a reaction profile can be generated. This profile provides a clear picture of the energy barriers that must be overcome for the reaction to occur. Computational studies on the hydrolysis of other phenyl esters have shown that the reaction proceeds through a tetrahedral intermediate.

Prediction and Validation of Spectroscopic Properties through Theoretical Models

Computational models can accurately predict various spectroscopic properties, which can then be compared with experimental data for validation.

For this compound, theoretical calculations can provide predictions for its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. Key vibrational modes for this compound would include the C=O stretching frequency of the ketone and the ester, the C-O stretching of the ester, and the various vibrations of the aromatic rings and the cyclopropyl group.

UV-Vis Spectroscopy: As discussed in the excited state analysis, TD-DFT can predict the electronic transitions that give rise to the UV-Vis absorption spectrum. The calculated absorption maxima can be compared with experimentally measured spectra.

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) methods are commonly used to predict the ¹H and ¹³C NMR chemical shifts. These calculations are highly sensitive to the molecular geometry, and accurate predictions can help in the structural elucidation of the compound.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Feature | Value |

| IR | Ketone C=O stretch | ~1660 cm⁻¹ |

| IR | Ester C=O stretch | ~1730 cm⁻¹ |

| UV-Vis | λ_max (n → π) | ~340 nm |

| UV-Vis | λ_max (π → π) | ~260 nm |

| ¹³C NMR | Ketone C=O | ~196 ppm |

| ¹³C NMR | Ester C=O | ~174 ppm |

Note: These are predicted values based on computational studies of analogous structures and are subject to variations based on the specific computational method and basis set used.

Theoretical Vibrational Spectroscopy (e.g., IR, Raman)

No published studies containing theoretical calculations of the infrared (IR) or Raman vibrational spectra for this compound were found. Such a study would typically involve geometry optimization of the molecule's ground state using methods like Density Functional Theory (DFT), followed by a frequency calculation to predict the wavenumbers, intensities, and assignments of the fundamental vibrational modes. Without these foundational data, a discussion of its theoretical vibrational spectroscopy cannot be provided.

Theoretical Electronic Spectroscopy (e.g., UV-Vis, Fluorescence)

Similarly, no research was located that detailed the theoretical electronic spectroscopy of this compound. An analysis of its UV-Vis absorption or fluorescence spectra would require computational methods such as Time-Dependent Density Functional Theory (TD-DFT) to calculate the vertical excitation energies, oscillator strengths, and corresponding wavelengths (λmax) of electronic transitions. As no such computational data has been published, an authoritative section on this topic cannot be constructed.

Advanced Analytical Methodologies for Characterization of 4 Benzoylphenyl Cyclopropanecarboxylate and Its Intermediates

Spectroscopic Techniques for Mechanistic Interrogation

Spectroscopic methods are indispensable for probing the electronic and structural dynamics of molecules, particularly for elucidating reaction mechanisms involving transient species such as excited states and radical intermediates.

Time-Resolved Spectroscopy (e.g., Transient Absorption Spectroscopy, Time-Correlated Single Photon Counting)

Time-resolved spectroscopy is a powerful tool for studying the photophysical and photochemical behavior of 4-Benzoylphenyl cyclopropanecarboxylate (B1236923), particularly given the well-known photochemistry of its benzophenone (B1666685) core. Upon photoexcitation, benzophenone derivatives typically undergo efficient intersystem crossing to a triplet state, which can then initiate a variety of chemical reactions.

Transient Absorption (TA) Spectroscopy: This technique allows for the detection and characterization of short-lived excited states and radical intermediates. For a compound like 4-Benzoylphenyl cyclopropanecarboxylate, nanosecond or femtosecond TA spectroscopy can be employed to monitor the formation and decay of its triplet state. ntu.edu.sgedinst.com The methodology involves exciting the sample with a short laser pulse and probing the resulting changes in absorbance with a second, time-delayed light pulse.

Expected Observations: Upon excitation, one would expect to observe the decay of the singlet excited state and the concomitant rise of a transient absorption signal corresponding to the triplet state. In the presence of a hydrogen donor, the decay of the triplet state would be accompanied by the appearance of new absorption bands characteristic of the ketyl radical, a common intermediate in benzophenone photochemistry. researchgate.net The lifetime of the triplet state and the kinetics of ketyl radical formation provide crucial information about the reactivity of the molecule. edinst.com

Time-Correlated Single Photon Counting (TCSPC): While benzophenone itself has a very low fluorescence quantum yield due to rapid intersystem crossing, TCSPC can still be a valuable technique for detecting any weak fluorescence emission from the singlet excited state. bgsu.edu This method offers exceptional sensitivity and temporal resolution, capable of measuring fluorescence lifetimes down to the picosecond range. uniklinikum-jena.depicoquant.comphoton-force.com

Methodology: The sample is excited by a high-repetition-rate pulsed laser, and the arrival times of individual fluorescence photons are recorded relative to the excitation pulses. By accumulating a histogram of these arrival times, the fluorescence decay profile can be constructed. becker-hickl.com

Insights Gained: For this compound, TCSPC could determine the lifetime of the S1 state, providing a direct measure of the rate of intersystem crossing. Any variations in the fluorescence lifetime in different solvent environments could offer insights into the interactions of the excited state with its surroundings.

| Technique | Observable Species | Key Information Gained |

| Transient Absorption Spectroscopy | Singlet and Triplet Excited States, Radical Intermediates | Lifetimes of excited states, kinetics of intermediate formation and decay, reaction pathways. |

| Time-Correlated Single Photon Counting | Singlet Excited State | Fluorescence lifetime, rate of intersystem crossing, excited-state interactions. |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection and Characterization

EPR spectroscopy is a highly specific technique for the direct detection and characterization of species with unpaired electrons, such as free radicals. nih.gov Given that photochemical reactions of benzophenones and ring-opening reactions of cyclopropanes can proceed through radical intermediates, EPR is an essential tool for mechanistic elucidation. acs.orgnih.govnih.gov

Application to this compound: In a photochemical reaction, EPR can be used to detect the benzophenone ketyl radical formed after hydrogen abstraction by the triplet-excited state. acs.org Furthermore, if the reaction involves the opening of the cyclopropane (B1198618) ring, EPR could potentially identify the resulting carbon-centered radicals. beilstein-journals.org

Spin Trapping: Due to the often short lifetimes of radical intermediates, a technique known as spin trapping is frequently employed. mdpi.com This involves the use of a "spin trap" molecule (e.g., a nitrone or nitroso compound) that reacts with the transient radical to form a more stable radical adduct. This adduct is then readily detectable by EPR. The hyperfine coupling constants of the resulting EPR spectrum can provide structural information about the original trapped radical.

| Radical Intermediate | Potential Source | EPR Detection Method | Expected EPR Data |

| Benzophenone Ketyl Radical | Photoreduction of the benzoyl group | Direct detection or spin trapping | g-value and hyperfine coupling constants characteristic of the ketyl radical. |

| Cyclopropylcarbinyl/Homoallyl Radical | Ring-opening of the cyclopropane moiety | Spin trapping | Hyperfine coupling constants indicative of the specific carbon-centered radical formed. |

Advanced Mass Spectrometry for Reaction Pathway Elucidation

Mass spectrometry is a cornerstone of molecular characterization, and advanced techniques like tandem and high-resolution mass spectrometry are invaluable for identifying reaction intermediates and elucidating complex reaction pathways.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (a precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce a spectrum of product ions. chemrxiv.org This technique provides detailed structural information and is highly effective for identifying known compounds and characterizing unknown intermediates.

Analysis of this compound: The MS/MS spectrum of the protonated molecule would be expected to show characteristic fragmentation patterns. For instance, cleavage of the ester bond could lead to the formation of a benzoylphenyl cation and a cyclopropanecarboxylic acid neutral loss, or vice versa. Further fragmentation of the benzoylphenyl cation would likely produce the benzoyl cation and subsequently the phenyl cation. researchgate.net

Intermediate Identification: By comparing the MS/MS spectra of components in a reaction mixture with those of the starting material and known standards, it is possible to identify reaction intermediates. The fragmentation patterns provide a "fingerprint" for each molecule, aiding in its structural confirmation. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination of Intermediates

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule or an intermediate. nih.gov This is particularly useful for distinguishing between species that have the same nominal mass but different elemental formulas. mdpi.com

Methodology: Instruments such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers can measure masses with sub-ppm accuracy. yu.edu.jo

Application: In the study of reaction pathways of this compound, HRMS can be coupled with liquid chromatography (LC) to separate the components of a reaction mixture. protocols.io The exact mass of each eluting compound can then be determined, allowing for the confident assignment of elemental compositions to starting materials, products, and any intermediates that are present in sufficient concentration. This is crucial for proposing and verifying potential reaction mechanisms.

X-ray Diffraction Studies of Crystalline Forms and Co-crystals (focus on methodology for structural insights)

X-ray diffraction is the most definitive method for determining the three-dimensional atomic structure of crystalline materials. chemicaljournal.inanton-paar.com For a compound like this compound, which is likely to be a solid at room temperature, X-ray diffraction can provide a wealth of information about its molecular conformation, crystal packing, and intermolecular interactions.

Single-Crystal X-ray Diffraction (SCXRD): This is the gold standard for molecular structure determination. The first step is to grow a high-quality single crystal of the compound, which can often be the most challenging part of the process. nih.gov Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to solve the crystal structure, yielding precise bond lengths, bond angles, and torsional angles. This would unambiguously confirm the connectivity and conformation of this compound in the solid state. kpi.ua

Powder X-ray Diffraction (PXRD): This technique is used to analyze polycrystalline powders and is particularly useful for identifying different crystalline forms (polymorphs) of a compound. researchgate.netmdpi.com Each polymorph will give a unique diffraction pattern, which serves as a fingerprint for that specific crystalline phase. mdpi.com PXRD is also a primary tool for characterizing co-crystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice. By systematically screening for co-crystals of this compound with other molecules, it may be possible to modify its physicochemical properties. The PXRD method is also a reliable technique for verifying the purity of co-crystals in the final product. researchgate.net

| X-ray Diffraction Technique | Sample Type | Key Information Provided |

| Single-Crystal X-ray Diffraction (SCXRD) | Single Crystal | Precise 3D molecular structure, bond lengths, bond angles, conformation, intermolecular interactions. |

| Powder X-ray Diffraction (PXRD) | Polycrystalline Powder | Crystalline phase identification, detection of polymorphism, characterization of co-crystals, assessment of purity. mdpi.com |

Advanced Chromatographic Methods for Purity Assessment and Reaction Monitoring

Advanced chromatographic techniques are indispensable for ensuring the quality and consistency of pharmaceutical intermediates and active ingredients. For a compound like this compound, which contains a benzophenone moiety and a cyclopropane ring, a combination of liquid and gas chromatography methods would be necessary for a thorough characterization. These methods are crucial for determining the purity of the final product, identifying and quantifying impurities, and monitoring the progress of the synthesis reaction to optimize conditions and yield.

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for this compound and its precursors, such as 4-hydroxybenzophenone and cyclopropanecarbonyl chloride. The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

Specialized detectors enhance the capability of HPLC by providing greater sensitivity and selectivity. For this compound, the presence of the benzophenone chromophore makes it an ideal candidate for UV-Visible detection.

Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: This type of detector would be particularly useful as it can acquire the UV-Vis spectrum of the eluting peaks. This spectral information is valuable for peak identification and purity assessment. Co-eluting impurities with different UV spectra can often be detected, thus providing a more reliable purity analysis than a single-wavelength UV detector.

Mass Spectrometry (MS) Detector: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of specificity and sensitivity. An MS detector can determine the molecular weight of the eluting compounds and provide structural information through fragmentation patterns. This is invaluable for the unequivocal identification of the main compound, as well as any process-related impurities or degradation products.

The development of a robust HPLC method would involve the optimization of several parameters, as outlined in the hypothetical data table below.

Table 1: Hypothetical HPLC Method Parameters for the Analysis of this compound

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The non-polar nature of the C18 stationary phase is well-suited for the retention and separation of the relatively non-polar this compound. |

| Mobile Phase | Acetonitrile and Water (Gradient Elution) | A gradient of increasing acetonitrile concentration allows for the effective elution of compounds with a range of polarities, from polar starting materials to the less polar product. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC that provides a good balance between analysis time and separation efficiency. |

| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

| Detection | DAD at 254 nm and 280 nm | The benzophenone moiety exhibits strong absorbance in this UV range, allowing for sensitive detection. Monitoring multiple wavelengths can aid in impurity detection. |

| MS (ESI+) | Electrospray ionization in positive mode would likely be effective for ionizing the target molecule to confirm its molecular weight. |

Reaction monitoring using such an HPLC method would involve taking aliquots from the reaction mixture at different time points, quenching the reaction, and analyzing the samples. The disappearance of starting materials (e.g., 4-hydroxybenzophenone) and the appearance of the product (this compound) can be tracked to determine the reaction's endpoint.

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC-MS would be highly effective for the analysis of more volatile intermediates, byproducts, or potential impurities. For instance, unreacted cyclopropanecarbonyl chloride or other low molecular weight side products could be readily detected.

In GC-MS, the sample is vaporized and separated in a gaseous mobile phase. The separated components then enter a mass spectrometer, which provides detailed structural information. This technique is particularly useful for identifying unknown volatile impurities.

The successful application of GC-MS would depend on the optimization of various parameters, as presented in the following hypothetical table.

Table 2: Hypothetical GC-MS Method Parameters for Volatile Impurity Analysis in this compound Synthesis

| Parameter | Condition | Rationale |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar | A non-polar column that provides good separation for a wide range of volatile and semi-volatile organic compounds. |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min | An inert carrier gas that is standard for GC-MS applications. |

| Inlet Temperature | 250 °C | Ensures efficient vaporization of the analytes without thermal degradation. |

| Oven Temperature Program | Start at 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min | A temperature gradient is essential for separating compounds with different boiling points. |

| MS Ion Source Temperature | 230 °C | Standard ion source temperature for electron ionization. |

| MS Quadrupole Temperature | 150 °C | Standard quadrupole temperature. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | EI provides reproducible fragmentation patterns that can be compared to mass spectral libraries for compound identification. |

| Mass Range | 40-500 amu | A typical mass range to detect low molecular weight impurities as well as the parent compound if it is sufficiently volatile. |

By utilizing GC-MS, a comprehensive profile of the volatile components in the reaction mixture can be obtained. This is critical for understanding the reaction mechanism, identifying potential side reactions, and ensuring the final product is free from volatile impurities that may not be detected by HPLC.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 4-benzoylphenyl cyclopropanecarboxylate derivatives?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions using arylboronic acids and halogenated precursors under controlled conditions. For example, phenylboronic acids coupled with brominated intermediates (e.g., 4-bromobenzyl acetate) in an air atmosphere yield structurally related benzylbiphenyls . Post-synthesis purification typically involves column chromatography, followed by characterization via / NMR and high-resolution mass spectrometry (HRMS). X-ray crystallography is recommended for confirming stereochemistry .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Essential techniques include:

- Spectroscopy : NMR for functional group identification and structural elucidation.

- Chromatography : GC or HPLC to assess purity (>97% by GC, as per industrial standards) .

- Crystallography : X-ray diffraction for definitive crystal structure determination (e.g., CCDC deposition protocols) .

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points (e.g., 114–117°C for structurally similar benzoylpropionic acid derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points, solubility) for this compound?

- Methodological Answer : Discrepancies often arise from impurities or variations in experimental conditions. To address this:

- Purity Verification : Use GC/HPLC to confirm sample homogeneity (>97% purity threshold) .

- Environmental Controls : Replicate measurements under standardized conditions (e.g., inert atmosphere vs. ambient air, as in Suzuki-Miyaura coupling studies) .

- Cross-Validation : Compare data with authoritative databases like NIST Chemistry WebBook for reference values .

Q. What strategies optimize the reaction yield of cyclopropane-containing derivatives under catalytic conditions?

- Methodological Answer : Key factors include:

- Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh)) for cross-coupling efficiency .

- Solvent Systems : Polar aprotic solvents (e.g., DMF, THF) to enhance solubility of aromatic intermediates.

- Temperature Modulation : Stepwise heating (e.g., 60–80°C) to balance reaction kinetics and byproduct formation.

- Additives : Use of phase-transfer catalysts or bases (e.g., KCO) to stabilize reactive intermediates .

Q. How can this compound be applied in designing bioactive molecules or enzyme inhibitors?

- Methodological Answer : The benzoyl and cyclopropane moieties serve as scaffolds for drug discovery.

- Enzyme Inhibition : Functionalize the phenyl ring with electron-withdrawing groups (e.g., -CF) to enhance binding affinity to target proteins .

- Biological Assays : Conduct in vitro screening against kinase or protease targets, followed by SAR studies using modified carboxylate derivatives .

- Computational Modeling : Employ docking simulations (e.g., AutoDock) to predict interactions with biological receptors .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Stability is influenced by:

- Light/Temperature : Store in amber vials at –20°C to prevent photodegradation and thermal decomposition.

- Moisture Control : Use desiccants in storage containers to avoid hydrolysis of the ester group.

- Long-Term Monitoring : Periodically assess stability via accelerated aging studies (40°C/75% RH) and HPLC analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.